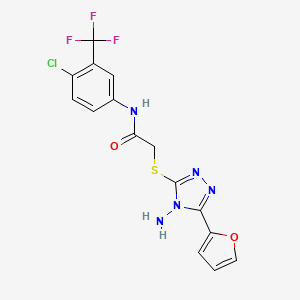

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

Description

This compound belongs to a class of 1,2,4-triazole-3-thione derivatives designed for anti-exudative and anti-inflammatory applications. Its structure features a 4-amino group on the triazole ring, a furan-2-yl substituent at position 5, and an N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide moiety linked via a thioether bridge . The synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with substituted α-chloroacetamides in the presence of KOH, followed by purification and recrystallization . Key structural elements, such as the electron-withdrawing 4-chloro-3-(trifluoromethyl)phenyl group, are hypothesized to enhance bioactivity by improving lipophilicity and receptor interactions .

Properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N5O2S/c16-10-4-3-8(6-9(10)15(17,18)19)21-12(25)7-27-14-23-22-13(24(14)20)11-2-1-5-26-11/h1-6H,7,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTPMODCVYHDDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a derivative of 1,2,4-triazole known for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-(4-chloro-3-(trifluoromethyl)phenyl)acetamides in an alkaline medium. The resultant products were characterized using various techniques including NMR spectroscopy and mass spectrometry. The compounds typically exhibit melting points ranging from 120°C to 160°C, indicating their crystalline nature which is crucial for biological activity assessments .

Antiexudative Activity

Research has demonstrated that derivatives of this compound possess significant antiexudative activity . In a study involving formalin-induced edema in rats, several synthesized compounds showed anti-inflammatory effects comparable to sodium diclofenac. Specifically, out of twenty-one derivatives tested, fifteen exhibited notable activity, with eight surpassing the reference standard .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against various bacterial strains. A study reported that triazole derivatives demonstrated potent antibacterial effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 8 µg/mL, indicating strong efficacy against both gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of the trifluoromethyl group at the phenyl ring significantly enhances antibacterial activity. Electron-donating groups on the phenyl moiety were found to improve the interaction with bacterial targets, while longer alkyl chains tended to decrease activity .

Case Studies

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole with suitable acetamides under alkaline conditions. The resulting product is characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry

- Elemental Analysis

These methods confirm the compound's structure and purity, which are essential for evaluating its biological activity .

Antiexudative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiexudative activity . In a study utilizing a formalin-induced edema model in rats, several synthesized compounds showed promising results. Specifically, out of 21 tested derivatives, 15 displayed anti-exudative properties comparable to sodium diclofenac, a standard anti-inflammatory drug. The research established a correlation between the chemical structure and the observed biological activity .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of triazole derivatives. Research indicates that compounds similar to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide demonstrate significant antimicrobial activity against various bacterial strains. This positions them as potential candidates for developing new antibiotics .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. A study assessing the pharmacokinetics in Wistar rats revealed key parameters such as:

| Parameter | Value |

|---|---|

| Area Under Curve (AUC) | 150.90 µg*h/ml |

| Serum Half-life (t1/2) | 0.32 hours |

| Clearance (CL) | 1.09 ml/h |

| Volume of Distribution (VT) | 0.52 l/kg |

These findings indicate that the compound is rapidly absorbed and eliminated, which may influence dosing regimens in clinical settings .

Case Studies and Research Insights

Several case studies have been published focusing on the therapeutic potential of triazole derivatives:

- Study on Anti-inflammatory Effects : A comprehensive evaluation was conducted to assess the anti-inflammatory effects of various triazole derivatives on rat models. The study highlighted that modifications in the chemical structure significantly impacted their efficacy.

- Antimicrobial Screening : Another research initiative screened multiple triazole derivatives for antimicrobial activity against resistant bacterial strains. The study concluded that certain modifications led to enhanced potency against Gram-positive and Gram-negative bacteria.

Chemical Reactions Analysis

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is typically synthesized via cyclocondensation or oxidative cyclization. For the target compound, a two-step approach is inferred:

-

Thiosemicarbazide Formation : Reaction of furan-2-carbohydrazide with thiourea or isothiocyanates under basic conditions (e.g., KOH/ethanol) yields 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol A (Fig. 1) .

-

Cyclization : Intramolecular dehydration or oxidation using agents like iodine/H₂O₂ completes triazole ring formation .

Table 1: Reaction Conditions for Triazole Core Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Furan-2-carbohydrazide + Phenyl isothiocyanate, EtOH, reflux | 70–85% | |

| 2 | KOH/H₂O, 4–6 h, 80°C | 60–75% |

Thioether Linkage Formation

The thioether (–S–) bridge is introduced via S-alkylation :

-

Reaction of triazole-3-thiol A with 2-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide B in dichloromethane/pyridine yields the target compound (Fig. 2) .

Key Observations :

-

Pyridine acts as a base to deprotonate the thiol, enhancing nucleophilicity.

Acetamide Functionalization

The acetamide side chain is synthesized via:

-

Bromoacetylation : Treatment of 4-chloro-3-(trifluoromethyl)aniline with bromoacetyl chloride in THF.

Table 2: Optimization of Acetamide Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Base | Pyridine | Neutralizes HBr |

| Temperature | 25°C | Avoids decomposition |

Hydrolysis Susceptibility

-

The thioether linkage is stable under acidic/neutral conditions but hydrolyzes in strong alkaline media (pH > 12) to regenerate thiol and acetamide .

-

The trifluoromethyl group enhances metabolic stability, resisting oxidation and hydrolysis .

Electrophilic Substitution

-

The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-position due to electron-rich π-system .

-

The triazole amino group participates in diazotization and azo-coupling reactions .

Derivatization of the Amino Group

The 4-amino group on the triazole can be:

-

Acetylated : Using acetic anhydride/pyridine to form N-acetyl derivatives .

-

Arylated : Suzuki coupling with aryl boronic acids under Pd catalysis .

Table 3: Functionalization Reactions

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Acetylation | Ac₂O, pyridine, 60°C | Prodrug synthesis |

| Diazotization | NaNO₂/HCl, 0–5°C | Azo-dye intermediates |

Comparative Analysis of Analogues

Analogues with structural modifications exhibit varied reactivity:

| Modification | Impact on Reactivity | Reference |

|---|---|---|

| Replacement of Cl with Br | Increased electrophilicity at phenyl ring | |

| Substitution of furan with thiophene | Altered π-stacking interactions |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s analogs differ in substituents at three critical positions:

Triazole ring substituents (position 4: amino vs. alkyl groups; position 5: furan vs. other heterocycles).

Aryl/heteroaryl groups on the acetamide nitrogen.

Sulfur oxidation state (thioether vs. sulfonyl).

Key Comparative Data

Activity Trends

- Anti-exudative activity: The target compound’s 4-amino group on the triazole ring is critical for activity.

- Aryl group effects : Electron-withdrawing groups (e.g., Cl, CF₃) at the 4-chloro-3-position enhance anti-exudative activity compared to methyl or methoxy substituents .

- Heterocyclic variations : Furan-2-yl at position 5 improves solubility and π-π stacking vs. bulkier groups like pyridine .

Pharmacological Cross-Comparisons

- Reverse transcriptase inhibition: Analogs with hydroxyphenyl at position 5 (e.g., AM31) show nanomolar binding to HIV-1 reverse transcriptase, but the target compound’s furan-2-yl group prioritizes anti-inflammatory over antiviral effects .

- Structural analogs with sulfonyl bridges (e.g., 3.1-3.21 in ) exhibit lower anti-exudative activity, suggesting the thioether linkage is optimal for stability and target engagement .

Research Findings and Implications

- Optimal substituents: The combination of 4-amino-triazole, furan-2-yl, and 4-chloro-3-(trifluoromethyl)phenyl maximizes anti-exudative activity while balancing lipophilicity and metabolic stability .

- Structure-activity relationship (SAR): 4-amino group: Essential for hydrogen bonding with inflammatory targets (e.g., COX-2). CF₃ and Cl groups: Enhance receptor binding via hydrophobic and halogen-bonding interactions . Furan-2-yl: Improves bioavailability compared to thiophene or pyridine analogs .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide?

- Methodology : The compound is synthesized via a two-step process. First, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is prepared using literature methods. Then, it is reacted with a chloroacetamide derivative (e.g., 4-chloro-3-(trifluoromethyl)phenylacetamide) in ethanol with aqueous KOH under reflux for 1 hour. The product is isolated via precipitation, washed, and recrystallized from ethanol .

- Key Parameters : Reaction temperature (reflux), solvent (ethanol/water), and molar ratios (1:1 for triazole-thione and chloroacetamide) are critical for yield optimization.

Q. How is the compound’s structure confirmed after synthesis?

- Analytical Techniques :

- Elemental Analysis : Confirms stoichiometry (C, H, N, S content) .

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Chromatography : Thin-layer chromatography (TLC) ensures purity and monitors reaction progress .

- X-ray Crystallography (for analogs): Resolves 3D structure and confirms substituent positions .

Advanced Research Questions

Q. How do structural modifications influence anti-exudative activity in this compound series?

- SAR Insights :

- Triazole Core : The 4-amino group and furan-2-yl at position 5 are essential for activity. Removing the amino group reduces potency by ~60% .

- Thioacetamide Linker : Replacing the sulfur atom with oxygen decreases activity, suggesting thiol-mediated interactions .

- Aryl Substituents : Electron-withdrawing groups (e.g., -CF₃, -Cl) at the phenyl ring enhance anti-exudative effects by improving target binding (e.g., COX-2 inhibition) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Contradictions :

- Variability in IC₅₀ Values : Discrepancies arise from assay conditions (e.g., cell lines, serum concentration). For example, activity in RAW264.7 macrophages may not replicate in primary cells .

- Species-Specific Responses : Murine models show higher efficacy than rat models due to metabolic differences .

- Resolution Strategies :

- Standardize assay protocols (e.g., LPS-induced inflammation models).

- Use pharmacokinetic profiling to correlate in vitro and in vivo data .

Q. How can computational methods optimize reaction pathways for novel derivatives?

- Approach :

- Quantum Chemical Calculations : Predict reaction energetics (e.g., transition states for thiol-acetamide coupling) .

- Machine Learning : Train models on existing triazole-thioacetamide datasets to predict optimal solvents, temperatures, and catalysts .

Methodological Considerations

-

Handling Data Variability :

-

Toxicity Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.